Cas no 102052-40-4 (1-(2,5-Dichlorophenyl)acetone)
1-(2,5-Dichlorophenyl)acetone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-Dichlorophenyl)propan-2-one
- AKOS014652120
- DTXSID80541961
- SCHEMBL14263482
- (2,5-Dichlorophenyl)acetone
- 2-Propanone, 1-(2,5-dichlorophenyl)-
- 102052-40-4
- EN300-1983498
- 1-(2,5-Dichlorophenyl)acetone
-
- MDL: MFCD01861409
- Inchi: 1S/C9H8Cl2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3
- InChI Key: CVYJYBCSHUBZTM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1CC(C)=O)Cl
Computed Properties
- Exact Mass: 201.9952203g/mol
- Monoisotopic Mass: 201.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
1-(2,5-Dichlorophenyl)acetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D474658-50mg |
1-(2,5-Dichlorophenyl)acetone |
102052-40-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D474658-100mg |
1-(2,5-Dichlorophenyl)acetone |
102052-40-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D474658-500mg |
1-(2,5-Dichlorophenyl)acetone |
102052-40-4 | 500mg |
$ 115.00 | 2022-06-05 | ||
| Enamine | EN300-1983498-0.05g |
1-(2,5-dichlorophenyl)propan-2-one |
102052-40-4 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-1983498-0.1g |
1-(2,5-dichlorophenyl)propan-2-one |
102052-40-4 | 0.1g |
$364.0 | 2023-09-16 | ||
| Enamine | EN300-1983498-0.25g |
1-(2,5-dichlorophenyl)propan-2-one |
102052-40-4 | 0.25g |
$381.0 | 2023-09-16 | ||
| Enamine | EN300-1983498-0.5g |
1-(2,5-dichlorophenyl)propan-2-one |
102052-40-4 | 0.5g |
$397.0 | 2023-09-16 | ||
| Enamine | EN300-1983498-1.0g |
1-(2,5-dichlorophenyl)propan-2-one |
102052-40-4 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1983498-2.5g |
1-(2,5-dichlorophenyl)propan-2-one |
102052-40-4 | 2.5g |
$810.0 | 2023-09-16 | ||
| Enamine | EN300-1983498-5.0g |
1-(2,5-dichlorophenyl)propan-2-one |
102052-40-4 | 5g |
$2650.0 | 2023-06-03 |
1-(2,5-Dichlorophenyl)acetone Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-(2,5-Dichlorophenyl)acetone
Comprehensive Overview of 1-(2,5-Dichlorophenyl)acetone (CAS No. 102052-40-4): Properties, Applications, and Industry Insights
1-(2,5-Dichlorophenyl)acetone (CAS No. 102052-40-4) is a specialized organic compound widely recognized for its role as a key intermediate in fine chemical synthesis. This chlorinated aromatic ketone features a dichlorophenyl moiety attached to an acetone backbone, offering unique reactivity patterns that make it valuable in pharmaceuticals, agrochemicals, and material science. With increasing demand for high-purity intermediates in R&D, this compound has garnered attention for its versatility in cross-coupling reactions and heterocycle formation.
Recent trends in green chemistry have spurred interest in optimizing synthetic routes for 1-(2,5-Dichlorophenyl)acetone. Researchers are exploring catalytic methods to reduce halogen waste, aligning with the industry's shift toward sustainable synthesis. Analytical techniques like HPLC and GC-MS are crucial for quality control, particularly when the compound is used in API manufacturing. Its lipophilicity (LogP ~2.8) and molecular weight (217.08 g/mol) make it suitable for designing bioactive molecules with improved membrane permeability.
The thermal stability of CAS 102052-40-4 (decomposition >200°C) allows its use in high-temperature reactions, while its UV absorption at 280 nm facilitates detection in process monitoring. In material science, derivatives of this compound contribute to liquid crystal formulations and polymeric photoinitiators. Patent analysis reveals growing applications in OLED materials, where its electron-withdrawing properties enhance charge transport efficiency.
Supply chain dynamics for 1-(2,5-Dichlorophenyl)acetone reflect broader trends in specialty chemicals procurement. Manufacturers emphasize batch-to-batch consistency and regulatory documentation (REACH, TSCA compliance) to meet pharmaceutical standards. The compound's crystallinity and solubility profile (soluble in ethanol, acetone; insoluble in water) inform formulation strategies across different industries.
Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs). Its rigid aromatic core serves as a building block for constructing porous materials with applications in gas storage and catalysis. These developments position 102052-40-4 as a compound of interest in advanced materials innovation, particularly for energy-related applications.
From a commercial perspective, 1-(2,5-Dichlorophenyl)acetone pricing reflects the cost of chlorination reagents and purification technologies. The market shows regional variations, with custom synthesis services gaining traction among biotech startups. Analytical certificates typically specify ≥98% purity with stringent controls on heavy metal content and residual solvents.
Environmental considerations drive innovation in waste stream management during production. Advanced oxidation processes are being tested for degrading byproducts, while life cycle assessment (LCA) methodologies help evaluate the ecological footprint of synthesis pathways. These efforts align with the UN Sustainable Development Goals for responsible chemical production.
In academic circles, CAS 102052-40-4 frequently appears in studies of structure-activity relationships (SAR) for bioactive compounds. Its electron-deficient aromatic system enables diverse nucleophilic substitutions, making it a versatile scaffold for medicinal chemistry programs targeting enzyme inhibition and receptor modulation.
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